(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid
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Overview
Description
The compound (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid
is a type of boronic acid. It has a CAS Number of 1256355-69-7 and a molecular weight of 296.94 . The IUPAC name for this compound is 2-[(2,4-dichlorobenzyl)oxy]phenylboronic acid
.
Synthesis Analysis
The synthesis of phenyl boronic acid (PBA) containing BODIPY dyes, which includes(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid
, has been reported . The synthesis merges the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Scientific Research Applications
Summary of the Application
Suzuki-Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Results or Outcomes
In the context of Suzuki-Miyaura coupling, boronic acids have been shown to compete effectively with trifluoroborate salts for limiting arylbromide . Even when the proportion of boronic acid was very small in comparison to the trifluoroborate, the product contained the labelled ring during the initial stages of reaction .
Rhodium-Catalyzed Intramolecular Amination
Summary of the Application
Rhodium-catalyzed intramolecular amination is a reaction that forms a carbon-nitrogen bond within a molecule . This reaction is used to create complex nitrogen-containing compounds, which are important in pharmaceuticals and other chemical industries .
Methods of Application or Experimental Procedures
The reaction involves the use of a rhodium catalyst to facilitate the formation of a carbon-nitrogen bond within a molecule . The exact procedure can vary depending on the specific reactants and conditions used.
Results or Outcomes
The outcome of this reaction is the formation of a new carbon-nitrogen bond within the molecule . This can lead to the creation of complex nitrogen-containing compounds .
Palladium-Catalyzed Direct Arylation
Summary of the Application
Palladium-catalyzed direct arylation is a reaction that forms a carbon-carbon bond between an aryl halide and a carbon nucleophile . This reaction is used to create complex carbon-containing compounds, which are important in pharmaceuticals and other chemical industries .
Methods of Application or Experimental Procedures
The reaction involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between an aryl halide and a carbon nucleophile . The exact procedure can vary depending on the specific reactants and conditions used.
Results or Outcomes
The outcome of this reaction is the formation of a new carbon-carbon bond within the molecule . This can lead to the creation of complex carbon-containing compounds .
Rhodium-Catalyzed Intramolecular Amination
Summary of the Application
Rhodium-catalyzed intramolecular amination is a reaction that forms a carbon-nitrogen bond within a molecule . This reaction is used to create complex nitrogen-containing compounds, which are important in pharmaceuticals and other chemical industries .
Methods of Application or Experimental Procedures
The reaction involves the use of a rhodium catalyst to facilitate the formation of a carbon-nitrogen bond within a molecule . The exact procedure can vary depending on the specific reactants and conditions used.
Results or Outcomes
The outcome of this reaction is the formation of a new carbon-nitrogen bond within the molecule . This can lead to the creation of complex nitrogen-containing compounds .
Palladium-Catalyzed Direct Arylation
Summary of the Application
Palladium-catalyzed direct arylation is a reaction that forms a carbon-carbon bond between an aryl halide and a carbon nucleophile . This reaction is used to create complex carbon-containing compounds, which are important in pharmaceuticals and other chemical industries .
Methods of Application or Experimental Procedures
The reaction involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between an aryl halide and a carbon nucleophile . The exact procedure can vary depending on the specific reactants and conditions used.
Results or Outcomes
The outcome of this reaction is the formation of a new carbon-carbon bond within the molecule . This can lead to the creation of complex carbon-containing compounds .
Safety And Hazards
properties
IUPAC Name |
[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFVLEYVTWBNMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655559 |
Source
|
Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256355-73-3 |
Source
|
Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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